イソバレシアコタミン

説明

Isovallesiachotamine is a natural product found in Rauvolfia serpentina, Tabernaemontana psorocarpa, and other organisms . It is a pharmacologically active monoterpene indole alkaloid .

Synthesis Analysis

The total syntheses of Isovallesiachotamine were achieved by addition of silicon-stabilized anions to pyridinium salts and subsequent Pictet-Spengler reaction as the key reaction steps . Catharanthine induced the biosynthesis of Isovallesiachotamine in a time- and dosage-dependent manner .

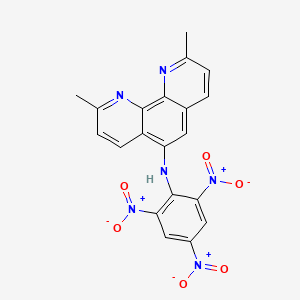

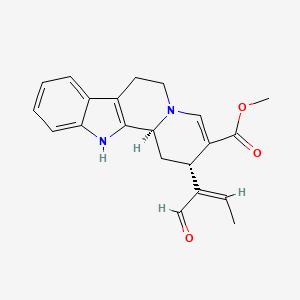

Molecular Structure Analysis

The molecular formula of Isovallesiachotamine is C21H22N2O3 . The InChI, Canonical SMILES, and Isomeric SMILES are also provided in the PubChem database .

Chemical Reactions Analysis

Catharanthine regulated the biosynthesis of Isovallesiachotamine by up-regulating the expression of specific genes, including STR (strictosidine synthase), SGD (strictosidine β-D-glucosidase) and ORCA3 (transcription factor octadecanoid-responsive Catharanthus AP2/ERF-domain 3) .

Physical and Chemical Properties Analysis

Isovallesiachotamine has a molecular weight of 350.4 g/mol . Other computed properties include XLogP3-AA of 2.7, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 4, and Rotatable Bond Count of 4 .

科学的研究の応用

生物活性分析

イソバレシアコタミンは、密度汎関数理論を用いた生物活性について研究されてきました . この分析には、赤外活性振動、ラマン散乱活性、UV-可視吸収、1H & 13C NMR化学シフト、ゼロ点振動エネルギー、エンタルピー、一定体積におけるモル熱容量、エントロピー、双極子モーメント、分極率、一次超分極率、化学反応性の評価が含まれています . この調査の結果から、イソバレシアコタミンは、糖尿病や肺癌に対する多機能性天然薬剤であることが示唆されています .

キョウチクトウにおける生合成

イソバレシアコタミンは、キョウチクトウによって生成される薬理学的に活性なモノテルペンインドールアルカロイドです . 研究によると、カタランチンは、キョウチクトウの形成層分裂組織細胞 (CMC) において、時間依存的かつ用量依存的な方法でイソバレシアコタミンの生合成を誘導することが示されています . この誘導は、バレシアコタミンとイソバレシアコタミンの生成につながります .

遺伝子発現調節

イソバレシアコタミンの生合成は、STR (ストリクトシジンシンターゼ)、SGD (ストリクトシジンβ-D-グルコシダーゼ)、およびORCA3 (転写因子オクタデカンオイド応答性キョウチクトウAP2/ERFドメイン3) などの特定の遺伝子のアップレギュレーションによって調節されています . STRとSGDのアップレギュレーションされた発現は、バレシアコタミンとイソバレシアコタミンの蓄積と一致しています .

バクテリアによる生体変換

イソバレシアコタミンは、固定化された異種発現ストリクトシジンシンターゼ、バクテリアによる生体変換、および化学的還元を組み合わせることで、トリプタミンとセコロガニンから合成できます .

潜在的な化学療法薬

バレシアコタミンは、ヒトメラノーマ細胞株SK-MEL-37に対して著しい細胞毒性を示し、キョウチクトウから単離されているため、魅力的な潜在的な化学療法薬です .

分子ドッキングアプローチ

イソバレシアコタミンの生物活性は、分子ドッキングアプローチによってスクリーニングされ、分子静電ポテンシャル (MESP) 表面で視覚化されています . このアプローチは、低いHOMO-LUMOエネルギーギャップという点で、分子軌道理論と相関関係があることがわかっています .

将来の方向性

作用機序

Target of Action

Isovallesiachotamine is a pharmacologically active monoterpene indole alkaloid . It is known to exhibit strong pharmacological activities .

Mode of Action

It is known that the compound interacts with its targets in a way that leads to changes in cellular processes .

Biochemical Pathways

Isovallesiachotamine is produced by Catharanthus roseus . The biosynthesis of Isovallesiachotamine in C. roseus cambial meristematic cells (CMCs) is induced by catharanthine in a time- and dosage-dependent manner . The expression of specific genes, including STR (strictosidine synthase), SGD (strictosidine β-D-glucosidase), and ORCA3 (transcription factor octadecanoid-responsive Catharanthus AP2/ERF-domain 3), is up-regulated by catharanthine, leading to the accumulation of Isovallesiachotamine .

Result of Action

Isovallesiachotamine exhibits cytotoxicity towards certain types of cells . For instance, it has been found to be cytotoxic to human melanoma cell line SK-MEL-37 .

Action Environment

The action, efficacy, and stability of Isovallesiachotamine can be influenced by various environmental factors. For instance, the production of Isovallesiachotamine in C. roseus CMCs is influenced by the presence of catharanthine .

生化学分析

Biochemical Properties

Isovallesiachotamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been observed to interact with strictosidine synthase (STR), strictosidine β-D-glucosidase (SGD), and the transcription factor octadecanoid-responsive Catharanthus AP2/ERF-domain 3 (ORCA3) . These interactions are essential for the biosynthesis of isovallesiachotamine in Catharanthus roseus cambial meristematic cells . The compound’s interaction with these enzymes and proteins facilitates its production and accumulation within the plant cells.

Cellular Effects

Isovallesiachotamine exhibits significant effects on various cell types and cellular processes. It has been shown to induce cytotoxicity in human melanoma cell lines, particularly the SK-MEL-37 cell line . The compound influences cell function by inducing G0/G1 cell cycle arrest and increasing the proportion of sub-G1 hypodiploid cells . Additionally, isovallesiachotamine affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its cytotoxic effects .

Molecular Mechanism

The molecular mechanism of isovallesiachotamine involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression . For instance, isovallesiachotamine’s interaction with strictosidine synthase and strictosidine β-D-glucosidase is crucial for its biosynthesis . Furthermore, the compound’s ability to induce G0/G1 cell cycle arrest and apoptosis in melanoma cells highlights its potential as a chemotherapeutic agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isovallesiachotamine have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function . Studies have shown that the biosynthesis of isovallesiachotamine in Catharanthus roseus cambial meristematic cells is time-dependent, with the highest yields observed after 12 hours of treatment with catharanthine . Additionally, the compound’s cytotoxic effects on melanoma cells are not dependent on the duration of incubation .

Dosage Effects in Animal Models

The effects of isovallesiachotamine vary with different dosages in animal models. Studies have demonstrated that the compound’s biosynthesis in Catharanthus roseus cells is dosage-dependent, with higher concentrations of catharanthine leading to increased production of isovallesiachotamine . Excessive dosages can inhibit cell growth, as observed with a 20 mg/l concentration of catharanthine . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

Isovallesiachotamine is involved in several metabolic pathways, particularly those related to its biosynthesis in Catharanthus roseus . The compound interacts with enzymes such as strictosidine synthase and strictosidine β-D-glucosidase, which are essential for its production . Additionally, the up-regulation of specific genes, including STR and SGD, plays a crucial role in the biosynthetic pathway of isovallesiachotamine .

Transport and Distribution

The transport and distribution of isovallesiachotamine within cells and tissues involve various transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these biomolecules . In Catharanthus roseus cells, the biosynthesis and accumulation of isovallesiachotamine are regulated by the expression of specific genes and the availability of precursor molecules .

Subcellular Localization

Isovallesiachotamine’s subcellular localization is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a significant role in directing isovallesiachotamine to its appropriate subcellular locations . Understanding the subcellular localization of isovallesiachotamine can provide insights into its mechanism of action and potential therapeutic applications.

特性

IUPAC Name |

methyl (2S,12bS)-2-[(Z)-1-oxobut-2-en-2-yl]-1,2,6,7,12,12b-hexahydroindolo[2,3-a]quinolizine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-3-13(12-24)16-10-19-20-15(14-6-4-5-7-18(14)22-20)8-9-23(19)11-17(16)21(25)26-2/h3-7,11-12,16,19,22H,8-10H2,1-2H3/b13-3+/t16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVLUSJWJRSPSM-AHHXMMTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C=O)C1CC2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C=O)/[C@@H]1C[C@H]2C3=C(CCN2C=C1C(=O)OC)C4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34384-71-9 | |

| Record name | Isovallesiachotamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034384719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

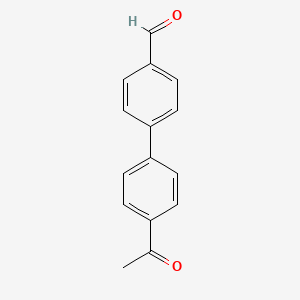

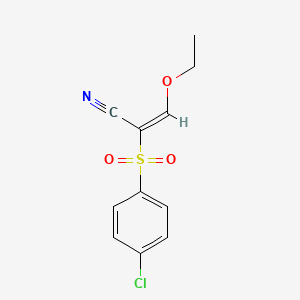

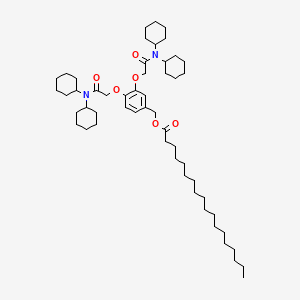

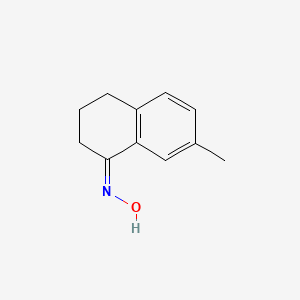

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。